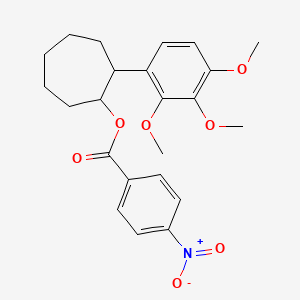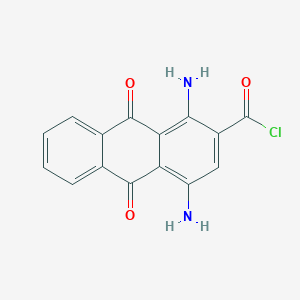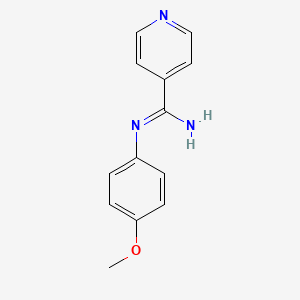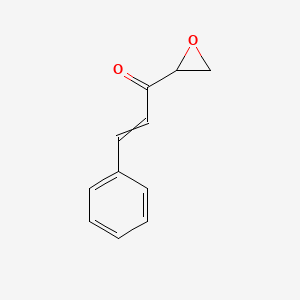
1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one is an organic compound that features an oxirane (epoxide) ring and a phenyl group attached to a propenone backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring . The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of epoxidation and the use of peracids can be scaled up for larger production. The choice of solvent, temperature control, and purification techniques are critical factors in optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be further oxidized or reduced, depending on the desired transformation. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding diol.
Substitution Reactions: The phenyl group and the propenone moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Nucleophiles: Hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride.
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed:
Hydroxy Pyrazoles and Oxazoles: Formed through nucleophilic ring-opening reactions.
Diols: Resulting from reduction of the oxirane ring.
Applications De Recherche Scientifique
1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one primarily involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions that form more stable products. This reactivity underlies its utility in various synthetic transformations and its potential biological activities .
Comparaison Avec Des Composés Similaires
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Features an oxirane ring and an indole moiety, used in the synthesis of amino alcohols.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains an oxirane ring and naphthalene groups, evaluated for anticancer properties.
Uniqueness: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one is unique due to its combination of an oxirane ring and a phenylpropenone structure, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and serve as a precursor for diverse compounds highlights its significance in organic chemistry.
Propriétés
Numéro CAS |
31374-56-8 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-(oxiran-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H10O2/c12-10(11-8-13-11)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2 |
Clé InChI |
UVQIXPRSSLHJSL-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
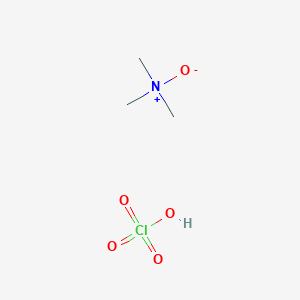
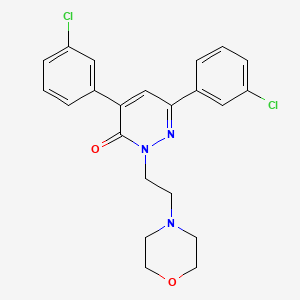


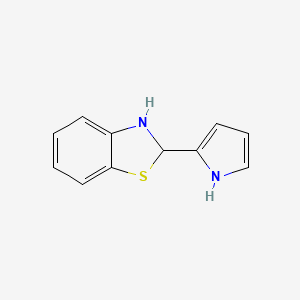
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
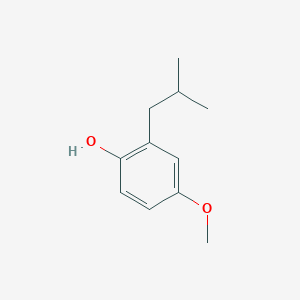
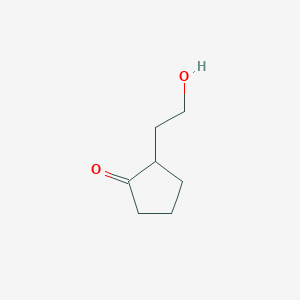
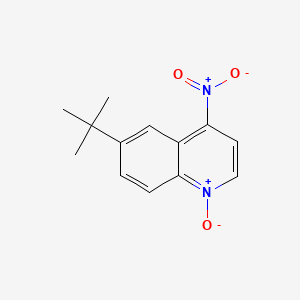
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
